N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 708222-72-4
VCID: VC21508026
InChI: InChI=1S/C25H20FNO5S/c1-15-13-19(26)9-12-23(15)33(30,31)27(25(29)18-7-5-4-6-8-18)20-10-11-22-21(14-20)24(16(2)28)17(3)32-22/h4-14H,1-3H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4
Molecular Formula: C25H20FNO5S
Molecular Weight: 465.5g/mol

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide

CAS No.: 708222-72-4

Cat. No.: VC21508026

Molecular Formula: C25H20FNO5S

Molecular Weight: 465.5g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide - 708222-72-4

Specification

CAS No. 708222-72-4
Molecular Formula C25H20FNO5S
Molecular Weight 465.5g/mol
IUPAC Name N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide
Standard InChI InChI=1S/C25H20FNO5S/c1-15-13-19(26)9-12-23(15)33(30,31)27(25(29)18-7-5-4-6-8-18)20-10-11-22-21(14-20)24(16(2)28)17(3)32-22/h4-14H,1-3H3
Standard InChI Key SLHHXTRGVKSYSD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4
Canonical SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4

Introduction

Chemical Properties and Structure

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide (CAS No. 708222-72-4) is characterized by its complex molecular structure containing multiple functional groups. The compound features a benzofuran core with an acetyl and methyl substituent, connected to a sulfonamide group that links to both a benzamide and a fluorinated methylphenyl moiety.

Basic Properties

The basic chemical and physical properties of the compound are summarized in Table 1:

PropertyValue
CAS Number708222-72-4
Molecular FormulaC25H20FNO5S
Molecular Weight465.5 g/mol
Chemical ClassSulfonamides, Benzofurans
IUPAC NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide
Standard InChIInChI=1S/C25H20FNO5S/c1-15-13-19(26)9-12-23(15)33(30,31)27(25(29)18-7-5-4-6-8-18)20-10-11-22-21(14-20)24(16(2)28)17(3)32-22/h4-14H,1-3H3
Standard InChIKeySLHHXTRGVKSYSD-UHFFFAO

The molecular structure comprises several key components that contribute to its potential biological activity: a benzofuran ring system, a sulfonamide bridge, a benzamide group, and a fluorinated methylphenyl group. The presence of fluorine is particularly noteworthy, as halogenated compounds often demonstrate enhanced biological activities and improved pharmacokinetic properties.

Structural Features

The compound contains several important structural features that may influence its chemical reactivity and biological activity:

  • The benzofuran core provides a rigid, planar, aromatic structure that can engage in π-π stacking interactions with biological targets.

  • The acetyl group at position 3 of the benzofuran introduces a hydrogen bond acceptor.

  • The sulfonamide bridge serves as both a hydrogen bond acceptor and donor.

  • The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability.

  • The methyl substituents provide additional hydrophobic interaction points.

These structural features combined make this molecule potentially interesting for medicinal chemistry applications, as they allow for multiple types of interactions with biological targets.

Biological and Pharmaceutical Applications

While specific biological activity data for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is limited, compounds with similar structures have demonstrated promising activities in various therapeutic areas.

Antimicrobial Activity

Sulfonamide derivatives have a long history as antimicrobial agents. The presence of fluorine and methyl groups in this compound may enhance antimicrobial properties by increasing lipophilicity and cell penetration.

Anticancer Activity

Similar sulfonamide derivatives have shown anticancer properties. For example, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have demonstrated inhibitory effects against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT29) cell lines . The fluorine substitution in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide might contribute to enhanced activity against cancer cells.

Anti-inflammatory Activity

The structural similarity to benzenesulfonamide-containing COX-2 inhibitors suggests potential anti-inflammatory applications. Prodrugs of COX-2 inhibitors have been reported as useful in treating inflammation and inflammation-related disorders .

Structure-Activity Relationships

Structure-activity relationship studies of similar compounds have revealed important insights:

  • The nature of substituents on aromatic rings significantly impacts cytotoxic activity .

  • Fluorine substitution often enhances biological activity and improves pharmacokinetic properties.

  • The presence of methyl groups can increase lipophilicity, potentially improving cell membrane penetration.

These relationships suggest that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide may possess favorable pharmacological properties, though direct experimental confirmation is needed.

Comparative Analysis with Similar Compounds

Several structurally related compounds provide insight into the potential properties and applications of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide.

Structurally Related Compounds

Table 2 presents a comparison of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide with structurally similar compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide708222-72-4C25H20FNO5S465.5Reference compound
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide518319-20-5C25H20FNO5S465.5Different arrangement of functional groups
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide518321-15-8C26H22ClNO5S496.0Chloro instead of fluoro substitution; additional methyl group
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide701281-57-4C25H19ClFNO5S499.9Contains chlorobenzoyl instead of benzamide group

Functional Group Effects

The comparative analysis reveals important insights into how structural variations might affect biological activity:

  • Halogen substitution (F vs. Cl) may influence lipophilicity, metabolic stability, and receptor interactions.

  • Position of the methyl groups affects the electronic distribution and potentially the binding affinity to biological targets.

  • Different arrangements of the sulfonamide and benzoyl groups could result in altered three-dimensional conformations, affecting molecular recognition.

Research Findings and Future Directions

Current Research Status

The available literature suggests that research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is still in its early stages. While the compound has been identified and characterized chemically, comprehensive biological evaluation appears to be limited.

Proposed Future Studies

To fully evaluate the potential of this compound, several research directions are recommended:

Synthetic Optimization

Development of efficient synthetic routes to produce the compound in high yield and purity would facilitate further biological testing. Green chemistry approaches should be considered to minimize environmental impact.

Biological Screening

A comprehensive biological screening program is recommended, including:

  • Antimicrobial activity against a panel of pathogenic bacteria and fungi

  • Cytotoxicity testing against various cancer cell lines

  • Anti-inflammatory activity in appropriate in vitro and in vivo models

  • Evaluation of potential enzyme inhibition (e.g., COX-2, tyrosine kinase)

Structural Modifications

Based on initial biological results, structural modifications could be designed to optimize activity and pharmacokinetic properties:

  • Variation of halogen substituents (F, Cl, Br) to assess electronic effects

  • Modification of the benzofuran core to alter rigidity and electronic properties

  • Introduction of additional functional groups to enhance target selectivity

  • Exploration of prodrug approaches to improve bioavailability

Computational Studies

Molecular docking studies with potential biological targets would provide insight into binding modes and guide further structural optimization. Studies of related compounds, such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives, have already shown the value of this approach in predicting activity against targets like tyrosine kinase .

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